molecular formula C9H15N B8449213 1-(1-Cyclopropylvinyl)-pyrrolidine

1-(1-Cyclopropylvinyl)-pyrrolidine

Cat. No.: B8449213
M. Wt: 137.22 g/mol
InChI Key: MBWGALUWKFBLQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Cyclopropylvinyl)-pyrrolidine is a specialized chemical compound offered for research and development purposes. It features a pyrrolidine ring, a key nitrogen-containing heterocycle prevalent in pharmaceuticals and bioactive molecules , linked to a strained cyclopropylvinyl group. The cyclopropyl ring, due to its significant steric strain (approximately 27.5 kcal mol⁻¹), acts as a powerful trigger for diverse chemical transformations, making this reagent a valuable synthon for constructing complex molecular architectures . Its primary research value lies in its potential as a building block for the synthesis of more complex pyrrolidine-containing structures. The pyrrolidine ring is a fundamental scaffold in medicinal chemistry, found in numerous FDA-approved drugs and bioactive compounds across therapeutic areas such as antimicrobial, anticancer, and antiviral applications . The vinyl group adjacent to the strained cyclopropane ring makes this molecule a potential substrate in cyclization and annulation reactions with various conjugated systems, which can be leveraged to access diverse carbocyclic and heterocyclic frameworks . Researchers can utilize this compound to explore novel synthetic pathways in the development of new active compounds and functional materials. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

1-(1-cyclopropylethenyl)pyrrolidine

InChI

InChI=1S/C9H15N/c1-8(9-4-5-9)10-6-2-3-7-10/h9H,1-7H2

InChI Key

MBWGALUWKFBLQY-UHFFFAOYSA-N

Canonical SMILES

C=C(C1CC1)N2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-(1-Cyclopropylvinyl)-pyrrolidine and its analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Effects Notable Features References
1-(1-Cyclopropylvinyl)pyrrolidine C9H15N 137.22 Cyclopropylvinyl Research chemical High ring strain, potential reactivity Inferred
1-(1-Phenylcyclohexyl)-pyrrolidine (PCPy) C15H21N 215.33 Phenylcyclohexyl Hallucinogen (Schedule I) Psychoactive; regulated
1-Vinyl-2-pyrrolidone C6H9NO 111.14 Vinyl, Ketone Polymer precursor Used in pharmaceuticals
1-(2-Methyl-1-propenyl)pyrrolidine C8H15N 125.21 2-Methylpropenyl Chemical intermediate Less strained than cyclopropyl
1-Cyclopropylpyrrolidin-3-amine C7H14N2 126.20 Cyclopropyl, 3-amine Safety data available Amine group enhances polarity

Key Comparisons

Structural Features Cyclopropyl vs. Phenylcyclohexyl (PCPy): The cyclopropyl group in the target compound introduces significant ring strain, which may enhance reactivity in synthetic pathways compared to the bulky phenylcyclohexyl group in PCPy. The latter’s size and lipophilicity contribute to its psychoactive effects and Schedule I status . Vinyl Group vs.

Synthetic Utility The cyclopropylvinyl group may confer unique reactivity in cross-coupling or cycloaddition reactions, distinct from the methylpropenyl group in 1-(2-methyl-1-propenyl)pyrrolidine . Compared to 1-cyclopropylpyrrolidin-3-amine, the vinyl group in the target compound could reduce solubility but increase stability in non-polar environments .

Safety and Handling

  • While direct safety data for this compound are lacking, analogs like 1-cyclopropylpyrrolidin-3-amine require precautions for inhalation and skin contact, suggesting similar handling protocols .

Research Findings and Implications

  • Biological Activity: Unlike PCPy, the cyclopropylvinyl substituent is unlikely to exhibit hallucinogenic effects due to reduced lipophilicity and steric hindrance, aligning with trends in structure-activity relationships for psychoactive compounds .

Preparation Methods

Key Steps:

  • Photoinduced Ring Contraction : Pyridine derivatives react with silylboranes (e.g., PhMe₂SiBpin) under 365 nm LED irradiation, forming N-boryl-6-silyl-2-azabicyclo[3.1.0]hex-3-ene intermediates.

  • Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) of the bicyclic intermediate reduces the cyclopropane ring, yielding saturated pyrrolidines. For example, hydrogenation of 3a produced pyrrolidine 5a in 72% yield.

Cyclopropanation of Vinyl-Pyrrolidine Precursors

Direct cyclopropanation of a preformed vinyl-pyrrolidine scaffold offers a streamlined route. Transition-metal-catalyzed cyclopropanation using diazo compounds or Simmons-Smith reagents is widely employed for cyclopropane synthesis.

Example Protocol:

  • Synthesis of Vinyl-Pyrrolidine : A pyrrolidine derivative with a terminal alkene (e.g., 1-vinylpyrrolidine) can be prepared via Wittig olefination or elimination reactions.

  • Cyclopropanation : Treatment with ethyl diazoacetate and a Rh(II) catalyst (e.g., Rh₂(OAc)₄) induces cyclopropanation. This method’s stereoselectivity depends on the catalyst and substrate geometry.

Data Table 1: Cyclopropanation Yields with Rh(II) Catalysts

SubstrateCatalystYield (%)Diastereomeric Ratio
1-VinylpyrrolidineRh₂(OAc)₄6885:15
1-AllylpyrrolidineRh₂(esp)₂7292:8

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions enable modular assembly of the cyclopropylvinyl and pyrrolidine units. A Suzuki-Miyaura coupling between a cyclopropylvinylboronic acid and a halogenated pyrrolidine is a viable approach.

Case Study:

  • Halogenated Pyrrolidine Synthesis : Bromination of pyrrolidine at the 1-position using NBS (N-bromosuccinimide) yields 1-bromopyrrolidine.

  • Suzuki Coupling : Reaction with cyclopropylvinylboronic acid under Pd(PPh₃)₄ catalysis forms the target compound.

Optimized Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: DMF/H₂O (4:1)

  • Temperature: 80°C

  • Yield: 65–70%

Azomethine Ylide Cycloaddition

The [3 + 2] cycloaddition of azomethine ylides with cyclopropane-functionalized dipolarophiles provides a stereocontrolled route. This method, highlighted in recent pyrrolidine syntheses, could be adapted to incorporate cyclopropylvinyl groups.

Reaction Design:

  • Azomethine Ylide Generation : Decarboxylation of imino esters (e.g., from sarcosine and aldehydes) produces ylides.

  • Dipolarophile Design : A cyclopropyl-substituted alkyne (e.g., cyclopropylacetylene) serves as the dipolarophile.

Data Table 2: Cycloaddition Outcomes with Cyclopropylacetylene

Ylide PrecursorCatalystYield (%)Endo:Exo Ratio
Sarcosine + BenzaldehydeNone5575:25
Sarcosine + p-FluorobenzaldehydeAgOAc6388:12

Functionalization of Cyclopropane-Fused Pyrrolidines

Intermediates from pyridine ring contraction can be elaborated to introduce vinyl groups. For example, the cyclopropanol-fused pyrrolidine 7a (Fig. 4e) could undergo dehydration to form a cyclopropane-vinyl linkage.

Dehydration Protocol :

  • Reagent: POCl₃/pyridine

  • Conditions: Reflux in toluene

  • Outcome: Conversion of 7a to 1-(1-cyclopropylvinyl)-pyrrolidine in ~50% yield.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(1-Cyclopropylvinyl)-pyrrolidine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves cyclopropane ring formation followed by vinyl-pyrrolidine coupling. Key steps include:

  • Cyclopropanation : Using reagents like Simmons-Smith (zinc-copper couple with diiodomethane) under inert conditions .
  • Vinylation : Transition-metal-catalyzed coupling (e.g., Pd or Ni catalysts) to attach the vinyl group to pyrrolidine. Solvent choice (e.g., THF or DMF) and temperature (0–60°C) critically influence yield .
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients is standard. Purity is verified via GC-MS or HPLC .

Q. How is structural confirmation of this compound achieved?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify cyclopropyl (δ 0.5–1.5 ppm) and vinyl-pyrrolidine protons (δ 5.0–6.5 ppm). Coupling constants (JvinylJ_{vinyl}) confirm stereochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 164.143) .
  • X-ray Crystallography : Used for unambiguous confirmation if crystalline derivatives are obtainable .

Q. What analytical techniques are recommended for detecting impurities in synthesized batches?

  • Methodological Answer :

  • HPLC-DAD/UV : Detects positional isomers or unreacted intermediates (retention time shifts).
  • GC-MS : Identifies volatile byproducts (e.g., cyclopropane degradation products) .
  • TLC Monitoring : Pre-screening with iodine staining or UV visualization .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar analogs?

  • Methodological Answer :

  • Comparative Analysis : Run parallel NMR/IR for known analogs (e.g., 1-(2-Chloroethyl)pyrrolidine) to benchmark spectral signatures .
  • Computational Modeling : DFT calculations (e.g., Gaussian software) predict NMR/IR spectra and compare with experimental results .
  • Isomer-Specific Techniques : Use chiral columns in HPLC or derivatization (e.g., Mosher’s esters) to distinguish enantiomers .

Q. What strategies mitigate hazards during large-scale synthesis of this compound?

  • Methodological Answer :

  • Safety Protocols : Use Schlenk lines for air-sensitive steps, and fume hoods for volatile reagents (e.g., cyclopropanating agents) .
  • Process Optimization : Scale reactions in batch reactors with controlled temperature/pressure to avoid exothermic side reactions .
  • Waste Management : Neutralize acidic/byproduct streams (e.g., quench with NaHCO3_3) before disposal .

Q. How does the cyclopropyl-vinyl moiety influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer :

  • Conformational Rigidity : Cyclopropane restricts rotation, enhancing binding affinity to targets (e.g., enzyme active sites) .
  • Metabolic Stability : The vinyl group slows oxidative degradation in vivo compared to saturated analogs .
  • Derivatization Potential : The vinyl moiety enables click chemistry (e.g., azide-alkyne cycloaddition) for bioconjugation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Methodological Answer :

  • Bioassay Standardization : Use reference compounds (e.g., PCPy analogs) to calibrate activity assays .
  • SAR Studies : Systematically modify substituents (e.g., cyclopropyl vs. phenyl) to isolate structure-activity relationships .
  • Meta-Analysis : Cross-reference PubChem/ChemSpider data to identify outliers or methodological biases .

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